molecular formula C39H52BrNO4 B12419302 (4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

Cat. No.: B12419302
M. Wt: 678.7 g/mol
InChI Key: SGWVTWGIANFZBQ-TYARUCLESA-N
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Description

The compound (4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid is a complex organic molecule with a unique structure It contains multiple chiral centers, a bromophenyl group, and a picene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid involves multiple steps. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and characterization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid lies in its complex structure and the presence of multiple chiral centers, which provide it with unique chemical and biological properties.

Properties

Molecular Formula

C39H52BrNO4

Molecular Weight

678.7 g/mol

IUPAC Name

(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C39H52BrNO4/c1-34(2)20-22-39(33(43)44)23-21-37(6)27(28(39)24-34)13-14-30-36(5)18-17-31(35(3,4)29(36)16-19-38(30,37)7)41-45-32(42)15-10-25-8-11-26(40)12-9-25/h8-13,15,28-30H,14,16-24H2,1-7H3,(H,43,44)/b15-10+,41-31+/t28?,29?,30?,36-,37+,38+,39-/m0/s1

InChI Key

SGWVTWGIANFZBQ-TYARUCLESA-N

Isomeric SMILES

C[C@]12CC/C(=N\OC(=O)/C=C/C3=CC=C(C=C3)Br)/C(C1CC[C@@]4(C2CC=C5[C@]4(CC[C@@]6(C5CC(CC6)(C)C)C(=O)O)C)C)(C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=NOC(=O)C=CC6=CC=C(C=C6)Br)C5(C)C)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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